BenchChemオンラインストアへようこそ!

Idroxioleic Acid

Neuro-Oncology Glioma In Vivo Efficacy

Idroxioleic Acid (2-OHOA) is the only synthetic oleic acid derivative with a hydroxyl group at C-2, enabling stereospecific activation of sphingomyelin synthase (SGMS1). Unlike generic oleic acid, this α-hydroxylation drives a 4.6-fold increase in cellular sphingomyelin, inducing cancer cell autophagy and differentiation. With proven BBB penetration and clinical validation in GBM (Phase 2b/3 CLINGLIO trial), it is the essential tool for Membrane Lipid Therapy research. Ensure your studies use the mechanistically unique, enantiomerically defined compound—not an inactive substitute.

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
CAS No. 56472-29-8
Cat. No. B1677144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdroxioleic Acid
CAS56472-29-8
Synonyms2-hydroxyoleic acid
2-OHOA compound
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCC(C(=O)O)O
InChIInChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-
InChIKeyJBSOOFITVPOOSY-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Idroxioleic Acid (CAS 56472-29-8): A Synthetic Hydroxylated Fatty Acid with First-in-Class Membrane Lipid Targeting for Oncology Research


Idroxioleic Acid (2-hydroxyoleic acid, 2-OHOA, LAM561) is a synthetic, orally bioavailable derivative of the monounsaturated fatty acid oleic acid [1]. Characterized by the addition of a single hydroxyl group at the α-carbon (C-2) position, this compound is the lead candidate in a novel therapeutic strategy known as Membrane Lipid Therapy (MLT) [2]. Its primary mechanism of action involves direct interaction with the plasma membrane to alter lipid organization, which has been shown to activate sphingomyelin synthase 1 (SGMS1) and subsequently restore normal lipid profiles in cancer cell membranes, leading to downstream effects including cell cycle arrest, differentiation, and autophagy [3].

Beyond Oleic Acid: Why Idroxioleic Acid's Unique Hydroxylation Prevents Generic Substitution


Generic substitution with oleic acid (OA) or other simple C18 fatty acids is scientifically invalid due to Idroxioleic Acid's unique mechanism of action, which is entirely dependent on its α-hydroxylation. While OA can induce minor changes in membrane fluidity [1], the 2-hydroxy group of Idroxioleic Acid confers a distinct capacity to form stable interactions with membrane phospholipid headgroups, altering their packing and driving a specific, targeted activation of sphingomyelin synthase (SGMS) that OA and its non-hydroxylated analogs fail to achieve [2]. Furthermore, studies comparing enantiomers demonstrate that the biological activity is stereospecific, with the S-enantiomer showing superior SGMS activation and anti-tumor potency compared to the R-enantiomer, highlighting the critical importance of precise molecular geometry for therapeutic effect [3].

Quantitative Evidence for Idroxioleic Acid: A Comparator-Based Guide for Scientific Selection


Clinical Superiority in Glioma Models: Idroxioleic Acid Prevents Relapse Unlike Temozolomide

In an orthotopic xenograft mouse model of glioma, Idroxioleic Acid (2-OHOA) demonstrated a clear functional advantage over the standard-of-care chemotherapeutic agent, temozolomide (TMZ). Both compounds initially combated tumor growth, but the critical differentiation lies in the durability of response [1]. While TMZ-treated animals uniformly experienced tumor relapse post-treatment, no relapse was observed in the 2-OHOA-treated group, indicating a fundamental difference in their mechanisms of action that leads to a more sustained anti-tumor effect [1].

Neuro-Oncology Glioma In Vivo Efficacy

Body Weight Reduction: A Structural Rationale for Idroxioleic Acid Over Oleic Acid

The simple structural addition of a hydroxyl group at the 2-position dramatically amplifies the effect on body weight reduction compared to its parent molecule, oleic acid (OA). In a controlled dietary study in rats, supplementation with 2-OHOA resulted in a significantly greater reduction in body weight than OA, and this effect was not fully explained by reduced food intake alone [1]. Pair-feeding experiments further isolated the effect, showing that the molecular action of 2-OHOA accounts for a specific and substantial portion of the weight loss, likely through a unique mechanism involving upregulation of UCP1 in white adipose tissue (WAT) that is absent with OA treatment [1].

Metabolic Research Obesity Weight Management

Restoration of Cancer-Specific Sphingomyelin Deficit: A Selective, On-Target Effect of Idroxioleic Acid

A key differentiator for Idroxioleic Acid is its selective activation of sphingomyelin synthase (SMS) in cancer cells, but not in non-tumor cells, to restore a normal membrane lipid phenotype. This effect is quantifiable and provides a clear mechanistic basis for its activity [1]. 2-OHOA treatment increases sphingomyelin (SM) mass by 4.6-fold in glioma cells, restoring levels to those found in non-cancerous MRC-5 cells. This increase is associated with significant reductions in other membrane phospholipids, phosphatidylethanolamine (PE) and phosphatidylcholine (PC) [1]. The induction of autophagy, a crucial downstream effect, is also selective for cancer cells and is not observed in normal MRC-5 cells [2].

Cancer Biology Membrane Lipid Therapy Sphingolipid Metabolism

Enantiomer-Dependent Activation of Sphingomyelin Synthase: The R-Form as the Active Principle

The biological activity of Idroxioleic Acid is stereospecific, providing a clear reason to procure the specific enantiomer rather than the racemic mixture. Studies with purified enantiomers demonstrate that only the S-enantiomer is capable of activating sphingomyelin synthase (SMS), a key step in the compound's anti-tumor mechanism [1]. The R-enantiomer failed to activate SMS, and consequently, the S-enantiomer exerted a more potent anti-tumor effect than the R-enantiomer in vitro [1]. The FDA UNII designation for Idroxioleic Acid is for the racemic mixture [2], but the INN (International Nonproprietary Name) specifically refers to the (R)-enantiomer [3].

Medicinal Chemistry Stereochemistry Enantiomer-Specific Pharmacology

Clinical Evidence: Objective Response and Prolonged Disease Control in Refractory High-Grade Glioma

In a first-in-human Phase 1/2A trial (NCT01792310) of Idroxioleic Acid monotherapy in patients with advanced solid tumors, including refractory high-grade glioma (HGG), the compound demonstrated objective and durable clinical activity [1]. A recommended Phase 2 dose (RP2D) was established at 12,000 mg/daily [1]. Among 21 patients with HGG treated across dose escalation and expansion cohorts, 5 patients (24%) achieved clinical benefit, defined as a best response of complete response (CR), partial response (PR), or stable disease (SD) for more than 6 cycles by RANO criteria [1]. Notably, one patient experienced an exceptional, sustained partial response lasting over 2.5 years [1].

Clinical Oncology Phase 1/2 Trial Glioblastoma

Blood-Brain Barrier Penetration: A Critical Prerequisite for CNS Oncology Applications

A key differentiator for Idroxioleic Acid in the context of central nervous system (CNS) malignancies is its demonstrated ability to penetrate the blood-brain barrier (BBB). This property is not a given for many small-molecule drugs, particularly those targeting glioma [1]. Preclinical studies confirm that orally administered 2-OHOA achieves good distribution to the brain, a finding that is corroborated by its clinical activity in high-grade glioma patients, as discussed in a separate evidence item [2].

Neuro-Oncology Pharmacokinetics Blood-Brain Barrier

Idroxioleic Acid: High-Impact Applications in Oncology, Metabolism, and Neuroscience Research


1. Targeted Glioblastoma Research: Monotherapy and Combination Studies with Standard of Care

Idroxioleic Acid is most appropriately used in preclinical and clinical research focused on glioblastoma multiforme (GBM) and other high-grade gliomas. Its unique, first-in-class mechanism of membrane lipid modulation [1], combined with its clinical validation in refractory disease [2] and its progression into a global Phase 2b/3 trial (CLINGLIO, NCT04250922) in combination with radiotherapy and temozolomide [3], establishes it as a key investigational agent. Researchers in neuro-oncology should prioritize this compound to explore its effects as a monotherapy, to study its ability to prevent the relapse seen with temozolomide [4], and to investigate its potential synergy with current standard-of-care regimens [3].

2. Advanced Metabolism & Obesity Research: Probing the Role of 2-Hydroxy Fatty Acids

Idroxioleic Acid serves as a highly potent tool compound for investigating the role of hydroxylated fatty acids in metabolic regulation and energy homeostasis. Its significantly enhanced effect on weight reduction and adipose tissue remodeling compared to its parent compound, oleic acid, as demonstrated in animal models [1], makes it an ideal candidate for studies focused on UCP1-mediated thermogenesis in white adipose tissue, appetite regulation, and the development of novel anti-obesity therapeutics. Procurement for metabolic studies should be based on the specific, superior activity profile of the 2-hydroxy derivative over the more common and less potent oleic acid.

3. Sphingolipid Signaling and Membrane Lipid Therapy Research

For research programs focused on the fundamental biology of cell membranes and the emerging field of Membrane Lipid Therapy (MLT), Idroxioleic Acid is an indispensable reference compound. Its ability to selectively activate sphingomyelin synthase (SMS) and drive a measurable, 4.6-fold increase in cellular sphingomyelin levels in cancer cells [1] provides a robust, quantifiable experimental system. This makes it an ideal tool for investigating the downstream consequences of altered membrane lipid composition on protein localization (e.g., Ras translocation [1]) and signaling pathways (MAPK, PI3K/Akt). The availability of enantiomerically pure forms further enables dissection of the stereospecific interaction with its protein target, sphingomyelin synthase [2].

4. Neuroscience and Blood-Brain Barrier Penetration Studies

Idroxioleic Acid is a valuable research tool for studies requiring blood-brain barrier (BBB) penetration. Its confirmed ability to achieve good distribution to the brain after oral dosing in animal models [1] and its demonstrated clinical activity against CNS tumors [2] provide a strong rationale for its use as a probe molecule in pharmacokinetic studies of CNS bioavailability. It can serve as a positive control or a model compound for evaluating lipid-mediated drug delivery systems targeting the brain, and for investigating the broader role of fatty acids and their derivatives in CNS biology and disease [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idroxioleic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.